N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE: is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the bromo and methyl substituents. Key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of Bromine and Methyl Groups: Bromination and methylation reactions are carried out using reagents such as bromine and methyl iodide under controlled conditions.
Thioacetamide Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromo groups, potentially converting them to hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated derivatives.
Substitution: Functionalized derivatives with new groups replacing the bromo atoms.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Materials Science: Its spirocyclic core could be useful in the design of new materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: Its structure allows for the potential development of fluorescent probes for biological imaging.
Industry:
Polymer Science: The compound could be used in the synthesis of novel polymers with unique properties.
Electronics: Its electronic properties might make it suitable for use in organic electronic devices.
Mechanism of Action
The mechanism by which N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromo and phenyl groups but differs in its core structure.
Pyrazoline Derivatives: These compounds have a similar nitrogen-based heterocyclic structure and are known for their biological activities.
Uniqueness: N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE is unique due to its spirocyclic core, which imparts specific electronic and steric properties that are not found in simpler structures
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[[2-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Br2N3OS/c1-15-9-11-24(12-10-15)28-22(17-3-5-18(25)6-4-17)23(29-24)31-14-21(30)27-19-7-8-20(26)16(2)13-19/h3-8,13,15H,9-12,14H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFIFNWIAQTVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Br)C)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Br2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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